

Commercial Suppliers of 3-(2-Quinoxaliny)aniline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-(2-Quinoxaliny)aniline

Cat. No.: B186197

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This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability and technical specifications of the research chemical **3-(2-Quinoxaliny)aniline**. This document outlines key suppliers, summarizes crucial quantitative data, and presents representative experimental protocols for the application of this compound in a research setting.

Introduction

3-(2-Quinoxaliny)aniline, a member of the quinoxaline class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery. Quinoxaline derivatives have garnered significant interest due to their diverse pharmacological activities, including potential applications as kinase inhibitors in oncology and other therapeutic areas. This guide serves as a comprehensive resource for researchers seeking to procure and utilize **3-(2-Quinoxaliny)aniline** in their studies.

Commercial Availability

A number of chemical suppliers offer **3-(2-Quinoxaliny)aniline** for research purposes. The following table provides a summary of prominent commercial sources. Please note that purity, availability, and pricing are subject to change and should be verified directly with the supplier.

Supplier	Catalog Number	Purity	Additional Information
Santa Cruz Biotechnology	sc-309565	-	Available in 5 mg quantities.
Sigma-Aldrich	BIONET-KEY087886734	≥ 95%	Marketed under their Key Organics brand. [1]
Key Organics	4T-0610	≥ 95%	-
2A Biotech	2A-0128436	≥ 96%	-
Thermo Fisher Scientific	-	-	May be available through their Acros Organics or Alfa Aesar brands.

Technical Data

Sourcing high-quality reagents is critical for reproducible research. The following table summarizes the key chemical and physical properties of **3-(2-Quinoxaliny)aniline**.

Property	Value	Source
CAS Number	432004-76-7	PubChem
Molecular Formula	C ₁₄ H ₁₁ N ₃	PubChem
Molecular Weight	221.26 g/mol	PubChem
Appearance	Solid	Sigma-Aldrich [1]
Melting Point	164 - 166 °C	Sigma-Aldrich [1]
IUPAC Name	3-(quinoxalin-2-yl)aniline	PubChem
Solubility	>33.2 µg/mL (at pH 7.4)	PubChem

Representative Experimental Protocols

While specific experimental protocols for **3-(2-Quinoxaliny)aniline** are not readily available in the public domain, the following methodologies for similar quinoxaline derivatives can serve as a starting point for researchers. These protocols should be optimized for the specific experimental context.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based assay to determine the inhibitory activity of a quinoxaline compound against a target kinase.

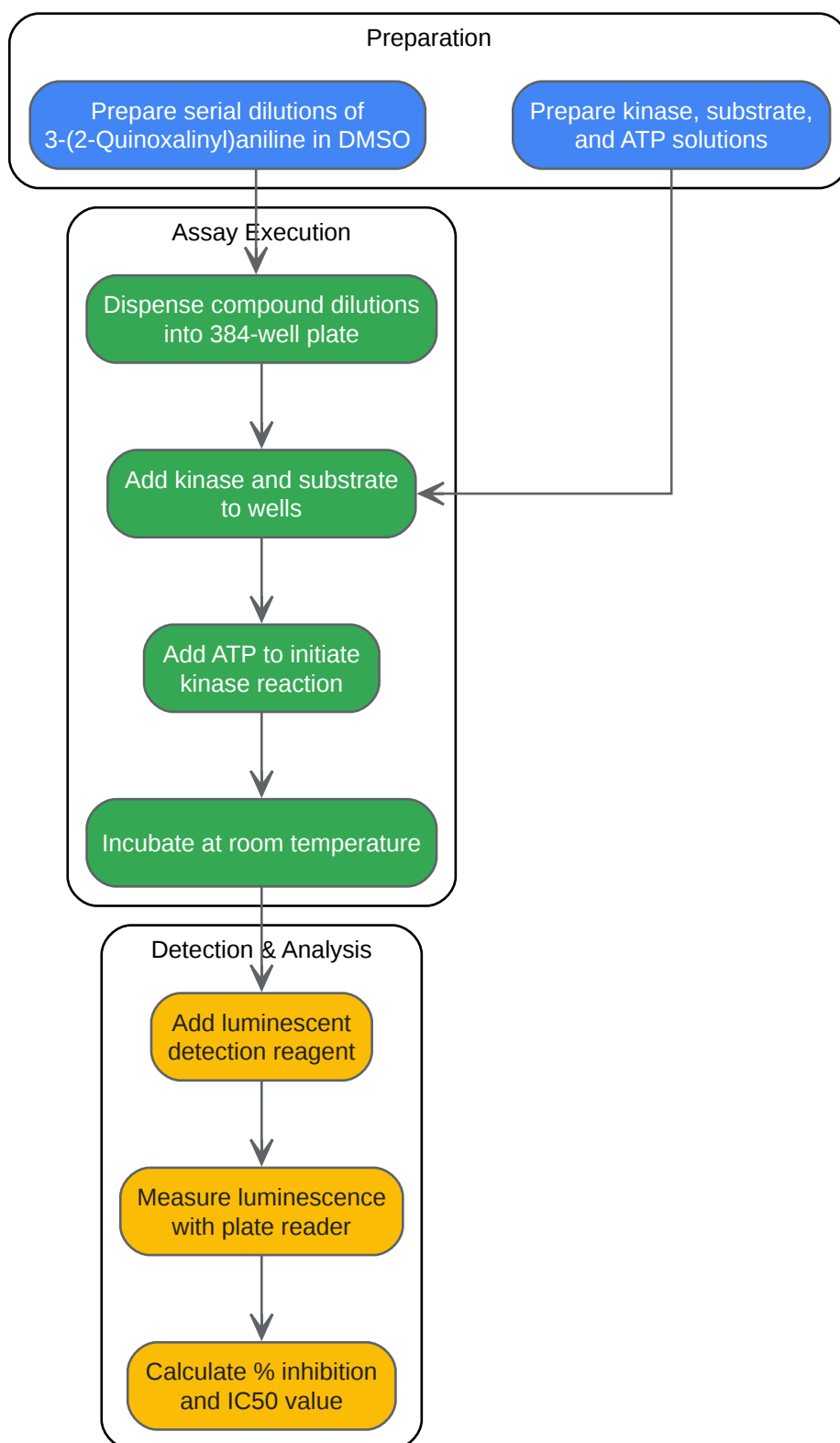
Materials:

- Target kinase (e.g., recombinant human Pim-1 kinase)
- Kinase substrate (specific for the target kinase)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **3-(2-Quinoxaliny)aniline** (dissolved in DMSO)
- Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **3-(2-Quinoxaliny)aniline** in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
- **Reaction Setup:** In a 384-well plate, add the kinase, the specific substrate, and the diluted **3-(2-Quinoxaliny)aniline** solution. Include appropriate controls (e.g., no inhibitor, no enzyme).
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP.

- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent detection reagent according to the manufacturer's protocol.
- Data Analysis: Measure the luminescence signal. The signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC_{50} value by fitting the data to a dose-response curve.



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Caption: Workflow for a representative in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a compound on cell viability and proliferation.

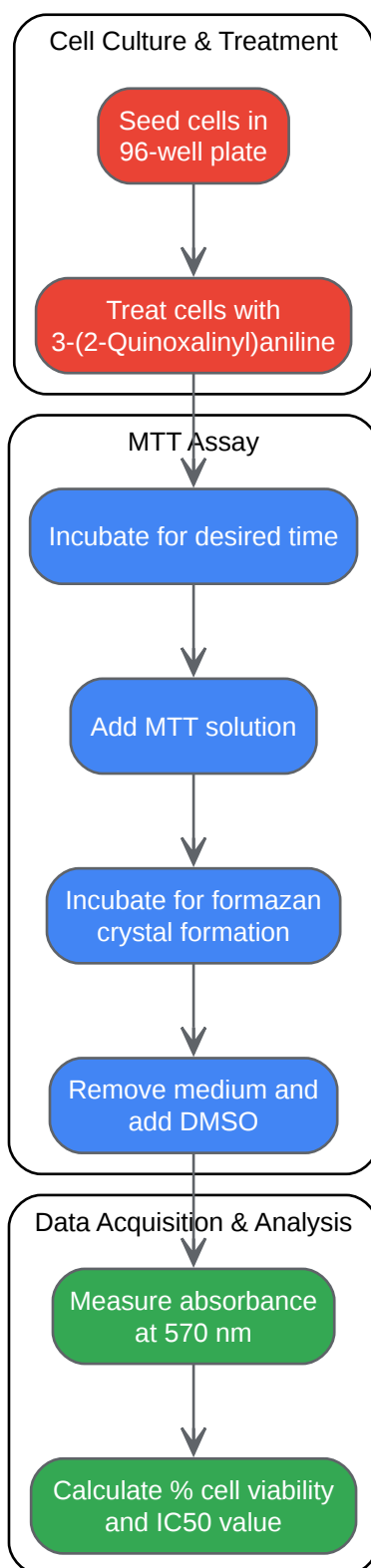
Materials:

- Human cancer cell line (e.g., A549 lung carcinoma cells)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **3-(2-Quinoxaliny)aniline** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well clear-bottom plates
- Multi-well spectrophotometer

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **3-(2-Quinoxaliny)aniline**. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
- Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

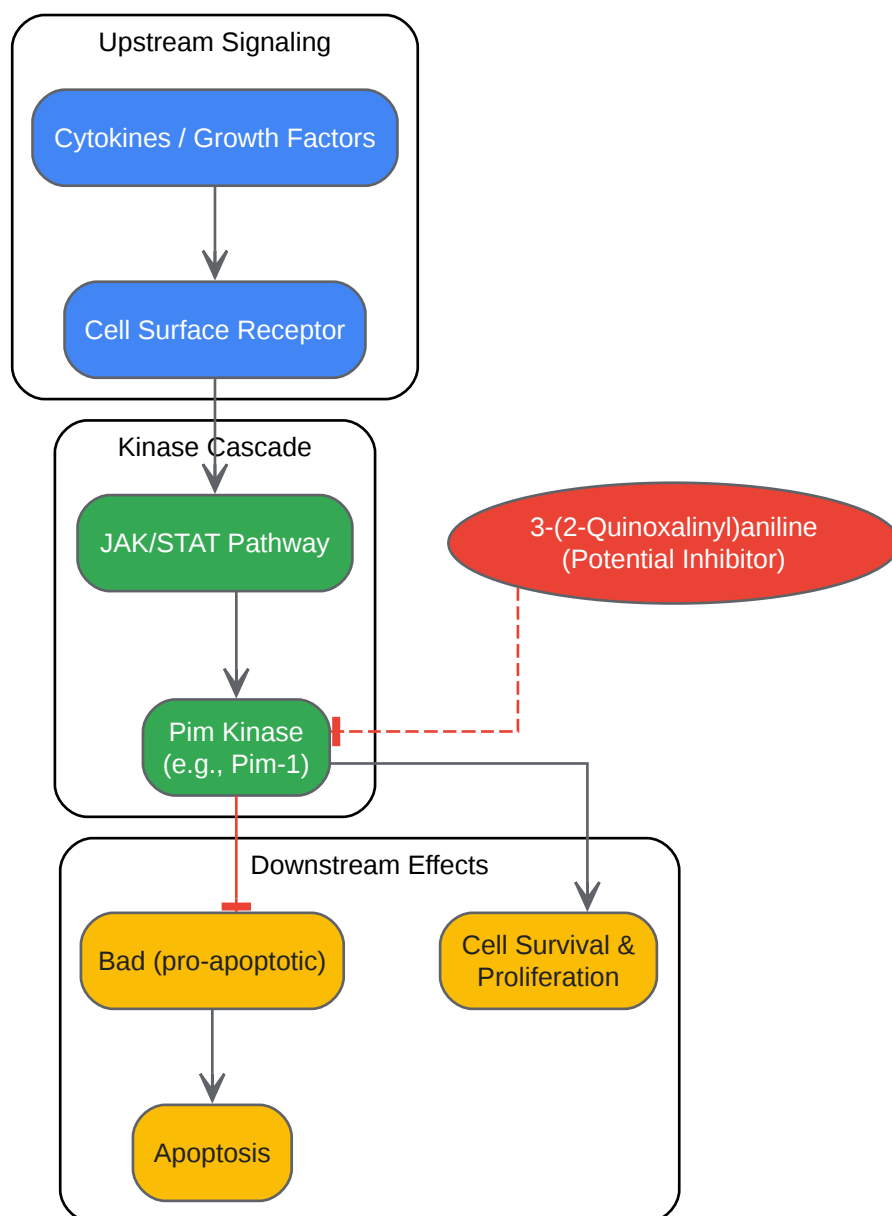


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Caption: Workflow for a representative cell-based proliferation assay.

Potential Signaling Pathway Involvement

While the specific molecular targets of **3-(2-Quinoxaliny)aniline** are not extensively documented, the broader class of quinoxaline derivatives has been shown to inhibit various protein kinases. One such family of kinases is the Pim family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a simplified, representative signaling pathway that can be modulated by quinoxaline-based kinase inhibitors. It is important to note that this is a generalized pathway, and the precise mechanism of action for **3-(2-Quinoxaliny)aniline** requires further experimental validation.



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Caption: Representative Pim kinase signaling pathway potentially targeted by quinoxaline inhibitors.

Conclusion

3-(2-Quinoxaliny)aniline is a readily available research chemical with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational resource for researchers by summarizing key supplier information, technical data,

and representative experimental protocols. Further investigation is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

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References

- 1. 3-(2-Quinoxaliny)aniline | C₁₄H₁₁N₃ | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
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